2-Nitro-N-[1-(pyridin-3-yl)ethyl]aniline
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Overview
Description
2-Nitro-N-[1-(pyridin-3-yl)ethyl]aniline is an organic compound that belongs to the class of nitroanilines It features a nitro group (-NO2) attached to an aniline ring, which is further substituted with a pyridin-3-yl ethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Nitro-N-[1-(pyridin-3-yl)ethyl]aniline typically involves the following steps:
Nitration of Aniline: Aniline is nitrated using a mixture of concentrated sulfuric acid and nitric acid to produce 2-nitroaniline.
Alkylation: The 2-nitroaniline is then alkylated with 1-(pyridin-3-yl)ethanol in the presence of a suitable catalyst, such as palladium on carbon (Pd/C), under hydrogenation conditions.
Industrial Production Methods
Industrial production methods for this compound may involve similar steps but are optimized for large-scale synthesis. This includes the use of continuous flow reactors and more efficient catalysts to increase yield and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
2-Nitro-N-[1-(pyridin-3-yl)ethyl]aniline undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitro group.
Oxidation: The aniline ring can be oxidized under strong oxidizing conditions.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Substitution: Nucleophiles such as amines or thiols.
Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4).
Major Products
Reduction: 2-Amino-N-[1-(pyridin-3-yl)ethyl]aniline.
Substitution: Various substituted derivatives depending on the nucleophile used.
Oxidation: Oxidized derivatives of the aniline ring.
Scientific Research Applications
2-Nitro-N-[1-(pyridin-3-yl)ethyl]aniline has several applications in scientific research:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds with potential therapeutic effects.
Materials Science: The compound can be used in the development of novel materials with specific electronic or optical properties.
Biological Studies: It serves as a probe in biochemical assays to study enzyme activities and interactions.
Mechanism of Action
The mechanism of action of 2-Nitro-N-[1-(pyridin-3-yl)ethyl]aniline involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The pyridin-3-yl ethyl group enhances the compound’s ability to bind to specific proteins or enzymes, modulating their activity.
Comparison with Similar Compounds
Similar Compounds
2-Nitroaniline: Lacks the pyridin-3-yl ethyl group, making it less versatile in terms of binding to biological targets.
N-(pyridin-3-yl)aniline: Lacks the nitro group, which reduces its reactivity in certain chemical reactions.
Uniqueness
2-Nitro-N-[1-(pyridin-3-yl)ethyl]aniline is unique due to the presence of both the nitro group and the pyridin-3-yl ethyl group
Biological Activity
2-Nitro-N-[1-(pyridin-3-yl)ethyl]aniline is a compound of significant interest in medicinal chemistry due to its unique structural features, including a nitro group and a pyridin-3-yl ethyl side chain. This article explores its biological activity, synthesis, mechanisms of action, and potential applications in various fields.
Chemical Structure and Properties
The molecular formula of this compound is C13H14N2O2, with a molecular weight of approximately 246.26 g/mol. The presence of both the nitro group and the pyridine moiety enhances its reactivity and biological interactions.
The biological activity of this compound is primarily attributed to:
- Nitro Group Reduction : The nitro group can be reduced to form reactive intermediates that may interact with cellular components, leading to enzyme inhibition or modulation of signaling pathways.
- Pyridine Interaction : The pyridine ring facilitates coordination with metal ions, potentially influencing its biological efficacy and interactions with proteins or enzymes.
Antimicrobial Activity
Research indicates that compounds similar to this compound exhibit notable antimicrobial properties. For instance, derivatives have shown effective inhibition against various Gram-positive and Gram-negative bacteria. Specific studies have reported Minimum Inhibitory Concentration (MIC) values ranging from 0.3 to 16 μM against pathogens such as Staphylococcus aureus and Escherichia coli .
Anti-inflammatory Effects
The compound has also been investigated for its anti-inflammatory potential. Studies suggest that it can significantly reduce the expression of inflammatory markers such as COX-2 and iNOS, indicating a promising role in managing inflammatory diseases .
Case Study 1: Antimicrobial Screening
In a study assessing the antimicrobial efficacy of related compounds, this compound demonstrated significant antibacterial activity. The compound was tested against standard strains using the paper disc diffusion method, revealing potent activity comparable to established antibiotics like ciprofloxacin .
Case Study 2: Anti-inflammatory Mechanism
Another investigation focused on the anti-inflammatory mechanisms of similar nitro-substituted anilines. Results showed that these compounds could inhibit COX enzymes effectively, leading to decreased levels of pro-inflammatory mediators in vitro . This suggests potential therapeutic applications in conditions characterized by chronic inflammation.
Synthesis and Derivatives
The synthesis of this compound typically involves multi-step reactions starting from aniline derivatives. Key synthetic routes include:
- Nitration : Introduction of the nitro group onto the aniline ring.
- Alkylation : Formation of the pyridin-3-yl ethyl side chain through alkylation reactions.
These synthetic pathways are crucial for developing analogs with enhanced biological activities .
Comparative Analysis
A comparative analysis with structurally similar compounds reveals distinct advantages for this compound:
Compound | Nitro Group | Pyridine Moiety | Antimicrobial Activity |
---|---|---|---|
This compound | Yes | Yes | High |
2-Nitroaniline | Yes | No | Moderate |
N-(Pyridin-3-yl)aniline | No | Yes | Low |
This table illustrates how the combination of both functional groups contributes to enhanced biological activity.
Properties
IUPAC Name |
2-nitro-N-(1-pyridin-3-ylethyl)aniline |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13N3O2/c1-10(11-5-4-8-14-9-11)15-12-6-2-3-7-13(12)16(17)18/h2-10,15H,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OPCMFTWXZYFRQC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CN=CC=C1)NC2=CC=CC=C2[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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